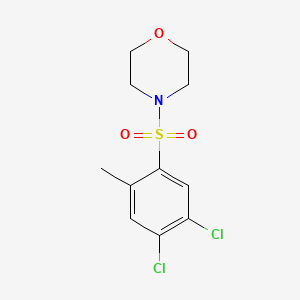
Disperse Blue 104
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Blue 104 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester and nylon. These dyes are characterized by their low water solubility and are typically applied in an aqueous dispersion. This compound is known for its vibrant blue color and is widely used in the textile industry to impart blue shades to fabrics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 104 typically involves the coupling of diazonium salts with aromatic compounds. One common method includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and its subsequent coupling.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as 2-naphthol, under controlled conditions to produce the dye. The final product is isolated, purified, and formulated into a dispersible powder for use in dyeing processes.
化学反应分析
Types of Reactions: Disperse Blue 104 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines or other simpler aromatic compounds.
科学研究应用
Disperse Blue 104 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
作用机制
The mechanism of action of Disperse Blue 104 involves its interaction with the fibers it dyes. The dye molecules are absorbed onto the surface of the fibers and then diffuse into the fiber matrix. The dye-fiber interaction is primarily driven by van der Waals forces and hydrogen bonding. The molecular structure of this compound allows it to form stable interactions with the hydrophobic regions of synthetic fibers, resulting in a strong and durable coloration.
相似化合物的比较
Disperse Blue 106: Known for its high color strength and good fastness properties.
Disperse Blue 124: Notable for its excellent lightfastness and resistance to washing.
Uniqueness of Disperse Blue 104: this compound is unique in its specific shade of blue and its compatibility with various dyeing processes. Its molecular structure allows for efficient dye uptake and strong interactions with synthetic fibers, making it a preferred choice for certain textile applications.
属性
CAS 编号 |
12222-99-0 |
|---|---|
分子式 |
C8F16O |
分子量 |
0 |
同义词 |
Disperse Blue 104 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
![cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine](/img/structure/B1172182.png)
